molecular formula C20H25N5O2 B2639947 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848917-25-9

1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2639947
CAS No.: 848917-25-9
M. Wt: 367.453
InChI Key: PMLDSKHVVJJYEC-UHFFFAOYSA-N
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Description

1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[2,1-f]purine core and subsequent functionalization. The synthetic routes typically involve:

    Cyclization reactions: to form the pyrimido[2,1-f]purine core.

    Alkylation and acylation reactions: to introduce the methyl, pentyl, and phenyl groups.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione: Differing by the presence or absence of specific functional groups.

    1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-trione: Differing by the oxidation state of the compound.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-4-8-12-25-18(26)16-17(22(2)20(25)27)21-19-23(13-9-14-24(16)19)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLDSKHVVJJYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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